molecular formula C15H19F2N3O2S B10957939 4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol

4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10957939
M. Wt: 343.4 g/mol
InChI Key: LZRMNSQKMRFXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structural features. This compound contains a triazole ring, a butyl group, and a difluoromethoxy-ethoxyphenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy-ethoxyphenyl group. One common approach is to start with the appropriate phenyl derivative and introduce the triazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and phenyl-substituted molecules, such as:

Uniqueness

What sets 4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19F2N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-butyl-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H19F2N3O2S/c1-3-5-8-20-13(18-19-15(20)23)10-6-7-11(22-14(16)17)12(9-10)21-4-2/h6-7,9,14H,3-5,8H2,1-2H3,(H,19,23)

InChI Key

LZRMNSQKMRFXJB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC(=C(C=C2)OC(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.